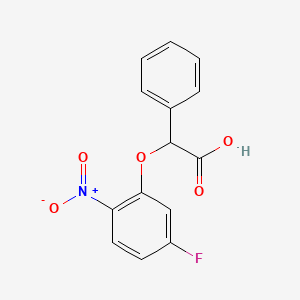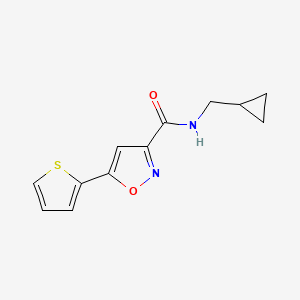
N-(cyclopropylmethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Descripción general
Descripción
N-(cyclopropylmethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
A significant application of compounds structurally related to N-(cyclopropylmethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is in the field of antimicrobial and antitubercular activity. Research has shown that certain analogs, like the 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, exhibit promising antimycobacterial activity against M. tuberculosis with lower cytotoxicity profiles, indicating potential for treating tuberculosis (Marvadi et al., 2020).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as the 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, are crucial for understanding their structural and functional properties. These studies often involve detailed analysis using techniques like X-ray diffraction, NMR, and mass spectral analysis (Prabhuswamy et al., 2016).
Potential in Treating Alzheimer's Disease
Some oxazole derivatives, like the arylisoxazole‐chromenone carboxamides, have been evaluated for their potential in treating Alzheimer's disease. For instance, specific compounds have shown significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's. Additionally, these compounds exhibit neuroprotective and metal chelating abilities, which are important factors in the onset and progression of the disease (Saeedi et al., 2020).
Fluorescence Chemosensors
Compounds with a 5-(thiophene-2-yl)oxazole structure have been utilized as fluorescence chemosensors. These chemosensors are designed to specifically recognize certain ions like Ga3+, showcasing their potential in analytical and diagnostic applications (Liu et al., 2022).
Antipsychotic Potential
Heterocyclic carboxamides, which are structurally similar to this compound, have been synthesized and evaluated for their potential as antipsychotic agents. These studies involve assessing their binding to dopamine and serotonin receptors and their efficacy in vivo (Norman et al., 1996).
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(13-7-8-3-4-8)9-6-10(16-14-9)11-2-1-5-17-11/h1-2,5-6,8H,3-4,7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLYCLVSEIONCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B3373686.png)
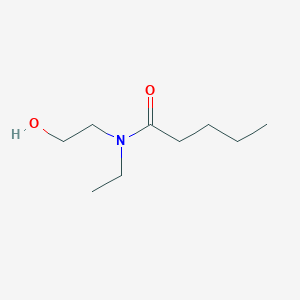


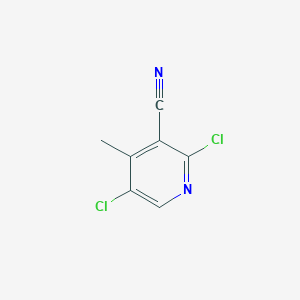
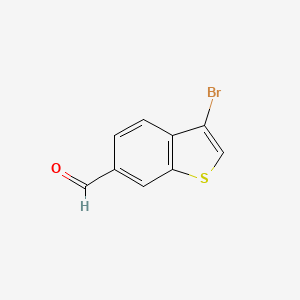


![N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3373754.png)
![2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B3373759.png)
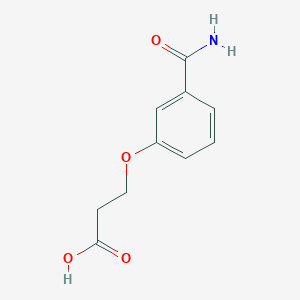
![Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3373770.png)

